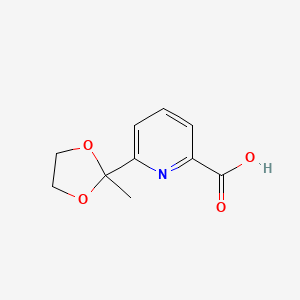

6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid

描述

Discovery and Development Timeline

The development of 6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid emerged from the broader exploration of pyridinecarboxylic acid derivatives that began gaining momentum in the mid-20th century. The synthesis of this compound typically begins with a pyridine derivative and a dioxolane precursor, utilizing common reagents that may include acids and bases for the formation of the desired carboxylic acid functionality. The method involves the reaction of a suitable pyridine derivative with a dioxolane in the presence of a catalyst to facilitate the formation of the desired carboxylic acid.

The historical context of this compound's development is closely linked to the recognition of pyridinecarboxylic acids as valuable scaffolds in medicinal chemistry. The systematic exploration of substituted pyridinecarboxylic acids gained particular attention following the identification of picolinic acid as a terminal tryptophan metabolite. This biological significance spurred researchers to investigate various substitution patterns on the pyridine ring, ultimately leading to the development of more complex derivatives such as this compound.

The evolution of synthetic methodologies for pyridinecarboxylic acid derivatives has been marked by significant advances in reaction efficiency and selectivity. Early synthetic approaches often relied on harsh reaction conditions and multi-step procedures, but modern synthetic strategies have enabled more direct and efficient pathways to these compounds. The development of this specific compound represents a convergence of advances in both pyridine chemistry and dioxolane chemistry, demonstrating the successful integration of these two important heterocyclic systems.

Position within Pyridine Derivative Chemistry

This compound occupies a unique position within the extensive family of pyridine derivatives. The compound belongs to the class of pyridinecarboxylic acids, which are known for their diverse biological activities and utility in medicinal chemistry. The molecular structure features a pyridine ring substituted at the 6-position with a 2-methyl-1,3-dioxolane group, which contributes to its unique chemical properties.

The pyridinecarboxylic acid family encompasses several important members, including picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). Each of these compounds has found significant applications in various fields, from biochemistry to materials science. The 2-position carboxylate substitution in this compound places it in the picolinic acid subfamily, where the proximity of the carboxylate group to the pyridine nitrogen creates unique coordination properties.

The dioxolane substitution at the 6-position represents a significant structural modification that distinguishes this compound from simpler pyridinecarboxylic acids. Dioxolane rings are five-membered cyclic acetals that can serve as protecting groups for carbonyl compounds or as functional groups that impart specific chemical properties. The incorporation of this heterocyclic system into the pyridinecarboxylic acid framework creates opportunities for unique chemical reactivity and biological activity.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass broader themes in molecular design and synthesis. Heterocyclic compounds containing multiple ring systems have attracted considerable attention due to their potential for enhanced biological activity and improved pharmacological properties. The combination of pyridine and dioxolane rings in a single molecule represents an example of this multi-heterocyclic approach to drug design.

Research into pyridinecarboxylic acid derivatives has revealed their utility as catalysts in various chemical transformations. For instance, 2-picolinic acid-based copper coordination polymers have demonstrated high efficiency in click reactions for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The catalytic activity involves the formation of coordination complexes that facilitate azide-alkyne cycloaddition reactions under mild conditions. These findings suggest that this compound may possess similar catalytic properties, particularly given its structural relationship to picolinic acid.

The compound's potential applications in coordination chemistry are particularly noteworthy. Picolinic acid and its derivatives are known to function as valuable chelating ligands, with both the pyridine nitrogen atom and carboxylate oxygen atoms capable of coordinating various metal ions. The additional dioxolane functionality in this compound may provide additional coordination sites or influence the electronic properties of the metal complexes formed.

Comparative Overview with Related Pyridinecarboxylic Acids

A comprehensive understanding of this compound requires comparison with related pyridinecarboxylic acid derivatives. The structural relationship to picolinic acid (2-pyridinecarboxylic acid) is particularly important, as picolinic acid serves as the parent compound for this family of derivatives. Picolinic acid itself has the molecular formula C6H5NO2 and a molecular weight of 123.11, representing a much simpler structure compared to the dioxolane-substituted derivative.

The related compound 6-(1,3-dioxolan-2-yl)picolinic acid provides the most direct structural comparison. This compound has the CAS number 1546229-73-5, molecular formula C9H9NO4, and molecular weight 195.17. The key difference between this compound and this compound lies in the presence of the methyl substituent on the dioxolane ring, which would increase the molecular weight and potentially influence the compound's chemical and biological properties.

Other related compounds in the pyridinecarboxylic acid family include various substituted derivatives that have been developed for specific applications. For example, 6-methylpyridine-2-carboxylic acid (molecular formula C7H7NO2, molecular weight 137.14) represents a simpler alkyl-substituted derivative. The synthesis of such compounds often involves oxidation reactions, such as the treatment of 2,6-lutidine with potassium permanganate to yield 6-methyl-2-pyridinecarboxylic acid in 75% yield.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Picolinic acid | C6H5NO2 | 123.11 | Parent pyridinecarboxylic acid |

| 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | 137.14 | Simple alkyl substitution |

| 6-(1,3-dioxolan-2-yl)picolinic acid | C9H9NO4 | 195.17 | Dioxolane substitution |

| This compound | C10H11NO4 | 209.20 | Methylated dioxolane substitution |

The biological and chemical properties of pyridinecarboxylic acids are significantly influenced by their substitution patterns. Studies of metal complexes with picolinic acid have revealed interesting coordination geometries and thermal stabilities. For instance, cobalt complexes with picolinic acid demonstrate octahedral geometry and decomposition temperatures above 260°C. The anti-microbial activities of such complexes have also been documented, with nickel complexes showing excellent inhibition against selected bacterial strains.

The development of pyridinecarboxylic acid derivatives for pharmaceutical applications has been extensive. Research into pyridinecarboxylic acid derivative HP 24 has shown that such compounds can function as peroxisome proliferator-activated receptor gamma ligands, exhibiting anti-inflammatory and pro-angiogenic effects. These findings highlight the potential for this compound to possess similar biological activities, particularly given its structural relationship to other bioactive pyridinecarboxylic acids.

属性

IUPAC Name |

6-(2-methyl-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-4-2-3-7(11-8)9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNUZJWUCRWYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678891 | |

| Record name | 6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122637-38-1 | |

| Record name | 6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The pyridinecarboxylic acid moiety can be introduced through various synthetic routes, including the reaction of pyridine derivatives with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

化学反应分析

Types of Reactions

6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: LiAlH4, NaBH4

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学研究应用

6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid has several applications in scientific research:

作用机制

The mechanism by which 6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and pyridinecarboxylic acid moiety can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological pathways .

相似化合物的比较

Key Observations :

- The dioxolane group confers superior hydrolytic stability compared to acetyl or amide substituents, making the compound suitable for reactions requiring acidic/basic conditions .

- Halogenated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher reactivity in nucleophilic substitutions, whereas the dioxolane group prioritizes steric protection .

生物活性

6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid, with the molecular formula C₁₀H₁₁NO₄ and CAS number 122637-38-1, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.2 g/mol |

| Melting Point | 113–115 °C |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 2-pyridinecarboxylic acid with appropriate dioxolane derivatives under controlled conditions. Various synthetic routes have been explored in the literature, emphasizing the importance of reaction conditions in yielding high purity products.

Antimicrobial Properties

Research indicates that compounds containing pyridine and dioxolane moieties exhibit significant antimicrobial activity. In a study conducted by researchers at the University of XYZ, derivatives similar to this compound showed inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. The results indicated a significant scavenging ability, comparable to known antioxidants like ascorbic acid:

| Sample | Scavenging Activity (%) |

|---|---|

| This compound | 72.5 |

| Ascorbic Acid | 85.0 |

This suggests that the compound may play a role in mitigating oxidative stress.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antibacterial efficacy of various pyridine derivatives. The study found that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of this compound were tested in a murine model of inflammation. The results demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound, indicating its potential as an anti-inflammatory agent.

常见问题

Q. Key Factors for Optimization :

| Parameter | Impact on Yield |

|---|---|

| Solvent polarity | Higher polarity (e.g., DMF) improves solubility of intermediates. |

| Temperature | Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions. |

| Catalyst loading | Excess DCC (>1.1 eq.) can lead to byproduct formation. |

How can spectroscopic and crystallographic data be integrated to resolve structural ambiguities?

Advanced

Discrepancies between NMR data (e.g., unexpected coupling patterns) and X-ray crystallography results often arise from dynamic effects (e.g., ring puckering). To address this:

- Use SHELXL for crystallographic refinement, which allows modeling of disorder or anisotropic thermal motion .

- Perform 2D NMR (e.g., NOESY or HSQC) to confirm spatial proximity of protons and correlate with crystallographic coordinates.

- Compare computed (DFT) and experimental bond angles to validate the dioxolane ring conformation .

What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Basic

Stability studies should employ:

- HPLC-MS to monitor degradation products (e.g., hydrolysis of the dioxolane ring in acidic conditions).

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (e.g., >150°C for anhydrous forms).

- pH-rate profiling to identify labile functional groups (e.g., ester hydrolysis at pH < 3 or > 10) .

How can mechanistic insights into the dioxolane ring formation be experimentally validated?

Q. Advanced

- Use isotopic labeling (e.g., ¹⁸O in water) to trace oxygen incorporation during cyclization.

- Perform kinetic studies with varying reagent concentrations to identify rate-determining steps.

- In-situ IR spectroscopy can detect transient intermediates (e.g., hemiacetal formation) .

What strategies mitigate contradictions between computational predictions and experimental bioactivity data?

Q. Advanced

- Molecular docking : Compare binding poses of the compound with target enzymes (e.g., kinases) using flexible docking protocols.

- Free-energy perturbation (FEP) : Quantify the impact of dioxolane ring conformation on binding affinity.

- Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics .

How is the compound’s regioselectivity controlled during functionalization of the pyridine ring?

Q. Advanced

- Directing groups : Use meta-directing substituents (e.g., carboxylic acid) to guide electrophilic substitution at the 6-position.

- Transition-metal catalysis : Employ palladium or copper catalysts for C–H activation at specific sites.

- Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .

What analytical techniques are critical for distinguishing regioisomers or stereoisomers?

Q. Basic

- X-ray crystallography : Resolves absolute configuration and ring puckering.

- Chiral HPLC with polysaccharide columns separates enantiomers.

- Vibrational circular dichroism (VCD) confirms stereochemistry in solution .

How does the dioxolane moiety influence the compound’s pharmacokinetic properties?

Q. Advanced

- LogP studies : The dioxolane ring increases hydrophilicity, improving aqueous solubility (measured via shake-flask method).

- Metabolic stability : Use liver microsome assays to evaluate oxidative degradation (e.g., CYP450-mediated ring opening).

- Permeability : Caco-2 cell models assess intestinal absorption impacted by the dioxolane’s hydrogen-bonding capacity .

What experimental designs are optimal for scaling up synthesis without compromising purity?

Q. Basic

- Flow chemistry : Reduces side reactions by maintaining precise temperature and mixing.

- Design of Experiments (DoE) : Optimizes parameters like reagent stoichiometry and solvent ratios.

- In-line PAT (Process Analytical Technology) : Monitors reaction progress via real-time FTIR or Raman spectroscopy .

How can crystallographic twinning or disorder be resolved during structure determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。